molecular formula C19H21N3O3 B8699070 N,2-dimethyl-N-(2,4,6-trimethoxyphenyl)quinazolin-4-amine CAS No. 827031-20-9

N,2-dimethyl-N-(2,4,6-trimethoxyphenyl)quinazolin-4-amine

Cat. No.: B8699070
CAS No.: 827031-20-9
M. Wt: 339.4 g/mol
InChI Key: HDTIMAORIBYVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-dimethyl-N-(2,4,6-trimethoxyphenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N-(2,4,6-trimethoxyphenyl)quinazolin-4-amine typically involves the reaction of 2-amino-4,6-dimethoxybenzoic acid with dimethylamine and subsequent cyclization to form the quinazoline ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N-(2,4,6-trimethoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and substituted quinazolines with diverse functional groups .

Scientific Research Applications

N,2-dimethyl-N-(2,4,6-trimethoxyphenyl)quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-(2,4,6-trimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-dimethyl-N-(2,4,6-trimethoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .

Properties

CAS No.

827031-20-9

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N,2-dimethyl-N-(2,4,6-trimethoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C19H21N3O3/c1-12-20-15-9-7-6-8-14(15)19(21-12)22(2)18-16(24-4)10-13(23-3)11-17(18)25-5/h6-11H,1-5H3

InChI Key

HDTIMAORIBYVJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=C(C=C(C=C3OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from (2-methyl-quinazolin-4-yl)-(2,4,6-trimethoxy-phenyl)-amine (56 mg, 0.17 mmol) and methyl iodide (0.1 ml, 1.6 mmol) by a procedure similar to example 36. 1H NMR (CDCl3): 7.70 (d, J=8.4 Hz, 1H), 7.49 (t, J=7.8 Hz, 1H), 7.09 (d, J=8.7 Hz, 1H), 6.93 (t, J=8.1 Hz, 1H), 6.18 (s, 2H), 3.86 (s, 3H), 3.63 (s, 6H), 3.44 (s, 3H), 2.70 (s, 3H).
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.